molecular formula C28H27N3O6S B2484212 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 497073-45-7

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2484212
CAS No.: 497073-45-7
M. Wt: 533.6
InChI Key: QIJGAQDZIDALBH-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a synthetic compound known for its structural complexity and potential applications in various fields such as medicinal chemistry, biology, and material science. This compound features a combination of aromatic, indole, and benzamide structures, making it a subject of interest for its unique properties and reactivities.

Mechanism of Action

    Target of Action

    Compounds with a benzodioxole moiety have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation .

    Mode of Action

    The benzodioxole moiety might interact with the active site of the COX enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

    Biochemical Pathways

    By inhibiting COX, these compounds can affect the arachidonic acid pathway, reducing the production of prostaglandins and other inflammatory mediators .

    Result of Action

    The overall effect would be a reduction in inflammation and pain, as prostaglandins are involved in these processes .

    Action Environment

    The efficacy and stability of such compounds can be influenced by various factors, including pH, temperature, and the presence of other substances in the body .

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic synthesis procedures. One common route includes the following steps:

  • Preparation of the benzo[d][1,3]dioxole derivative: : This is synthesized through a series of nitration, reduction, and acylation reactions starting from commercially available catechol.

  • Coupling with indole derivative: : The indole ring is introduced via palladium-catalyzed cross-coupling reactions.

  • Formation of the thioether linkage: : This involves the reaction of the benzo[d][1,3]dioxole derivative with the indole derivative in the presence of a suitable base.

  • Final benzamide formation: : This step includes the condensation of the intermediate product with a 3,4-dimethoxybenzoyl chloride in the presence of a base.

Industrial production methods: : Industrial production methods for this compound would likely employ similar synthetic strategies but optimized for scale. These methods would utilize continuous flow reactors, automation, and rigorous quality control to ensure high yield and purity.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : Can undergo oxidation reactions, especially at the indole and benzo[d][1,3]dioxole moieties.

  • Reduction: : The compound can be reduced under specific conditions, affecting its keto and nitro groups.

  • Substitution: : The benzamide and indole structures can participate in electrophilic aromatic substitution reactions.

Common reagents and conditions used

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Lithium aluminium hydride (LiAlH₄) or hydrogenation using a palladium catalyst.

  • Substitution: : Typical electrophiles such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major products formed from these reactions

  • Oxidation: : Various oxidized products depending on the degree and site of oxidation.

  • Reduction: : Reduced analogs, often with changed solubility and bioactivity.

  • Substitution: : Substituted derivatives with potential alterations in electronic properties.

Scientific Research Applications

Chemistry: : The compound serves as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules. Biology Medicine : Could be explored for its pharmacological properties, including its potential as an anti-cancer agent or neuroprotective compound. Industry : Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.

Comparison with Similar Compounds

Compared to other similar compounds, such as N-(2-(2-oxo-2H-chromen-3-yl)ethyl)-3,4-dimethoxybenzamide, N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is unique in its combined indole and benzo[d][1,3]dioxole structures, providing distinct electronic and steric properties.

Similar compounds

  • N-(2-(2-oxo-2H-chromen-3-yl)ethyl)-3,4-dimethoxybenzamide

  • N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-3,4-dimethoxybenzamide

These similar compounds may share some chemical behaviors but differ in specific applications due to their structural nuances.

There you go—a deep dive into the world of this compound!

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6S/c1-34-22-9-7-18(13-24(22)35-2)28(33)29-11-12-31-15-26(20-5-3-4-6-21(20)31)38-16-27(32)30-19-8-10-23-25(14-19)37-17-36-23/h3-10,13-15H,11-12,16-17H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJGAQDZIDALBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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